molecular formula C16H15N5S B2364927 7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921583-90-6

7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2364927
CAS No.: 921583-90-6
M. Wt: 309.39
InChI Key: WQBOJHOVJFXCGR-UHFFFAOYSA-N
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Description

The compound 7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole belongs to a class of fused heterocyclic molecules featuring the imidazo[2,1-c][1,2,4]triazole scaffold. The compound is distinguished by a phenyl group at position 7 and a pyridin-3-ylmethylthio substituent at position 3, which may influence its bioactivity and physicochemical properties.

Properties

IUPAC Name

7-phenyl-3-(pyridin-3-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5S/c1-2-6-14(7-3-1)20-9-10-21-15(20)18-19-16(21)22-12-13-5-4-8-17-11-13/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBOJHOVJFXCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC3=CN=CC=C3)N1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a member of the imidazo[2,1-c][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions to achieve high yields. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structure and purity.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. In particular:

  • Antibacterial Effects : Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain triazole derivatives possess minimum inhibitory concentration (MIC) values lower than traditional antibiotics like ciprofloxacin and vancomycin against resistant strains such as MRSA .
CompoundMIC (µM)Target Bacteria
Ciprofloxacin0.5E. coli
7-phenyl triazole derivative0.046MRSA

Antifungal Activity

Imidazo[2,1-c][1,2,4]triazoles have also been investigated for antifungal properties. In vitro studies indicate that these compounds can inhibit the growth of various fungal strains effectively. The presence of sulfur in the thioether moiety enhances the antifungal activity by improving the compound's interaction with fungal cell membranes.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), KB (oral carcinoma), and CNE2 (nasopharyngeal carcinoma).

Results indicate that the compound exhibits a dose-dependent inhibition of cell proliferation across these cell lines. Notably:

Cell LineIC50 (µM)
MCF-715
KB10
CNE212

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cellular processes. For example:

  • Enzyme Inhibition : The compound may inhibit topoisomerases or kinases that are crucial for DNA replication and repair.
  • Reactive Oxygen Species (ROS) : It has been suggested that some imidazo[2,1-c][1,2,4]triazole derivatives induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 7-phenyl derivatives:

  • Case Study 1 : A study on a series of imidazo[2,1-c][1,2,4]triazoles demonstrated enhanced antibacterial activity when modified with various substituents at the C3 position.
  • Case Study 2 : Research involving animal models showed that administration of triazole derivatives significantly reduced tumor size in xenograft models compared to controls.

Comparison with Similar Compounds

Key Observations:

C3 Substituents: Methylthio groups (e.g., in 7-(4-methylphenyl)-3-methylthio) confer potent activity against Gram-positive bacteria (S. aureus) . Bulky arylthio or phenoxy groups (e.g., 2,4-dichlorophenoxy) enhance Gram-negative selectivity (P. aeruginosa) .

N7 Substituents :

  • Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) improve thermal stability (decomposition onset at ~220°C) and Gram-negative activity .
  • 4-Methylphenyl or phenyl groups prioritize Gram-positive targeting .

Physicochemical Properties

  • Molecular Weight and Solubility :

    • Analogues like 7-(4-methylphenyl)-3-methylthio (MW = 232.3 g/mol) and 7-(4-fluorophenyl)-3-thiol (MW = 236.27 g/mol) have low molecular weights, suggesting moderate solubility .
    • The target compound’s pyridin-3-ylmethylthio group may enhance hydrophilicity compared to methylthio or arylthio derivatives.

Preparation Methods

General Synthetic Approaches to Imidazo[2,1-c]triazole Derivatives

Synthesis via N-Arylethylenediamines

A well-established approach involves the condensation of N-arylethylenediamines with carbon disulfide to form 1-arylimidazolidine-2-thiones, which can be further modified to construct the triazole ring. The reaction typically proceeds in polar solvents such as xylene under reflux conditions, followed by sequential transformations to build the heterocyclic scaffold.

Synthesis via Hydrazinyl-Imidazole Derivatives

Another prominent method employs hydrazinyl-imidazole derivatives as key intermediates. These compounds can undergo cyclization reactions with various reagents, including carbon disulfide, to form the imidazo[2,1-c]triazole scaffold. This approach has been successfully employed for preparing derivatives such as 7-(3-phenylallylideneamino)-2,3-dihydro-3-thioxo-5H-imidazo[2,1-c]-triazol-6-one.

Synthesis via Thiosemicarbazide Cyclization

A third approach involves the cyclization of appropriately functionalized thiosemicarbazides to form the imidazo[2,1-c]triazole core structure. This method typically requires basic or acidic conditions to facilitate the ring closure.

Preparation Methods for 7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c]triazole

Synthesis via Thione Intermediate Alkylation

The most efficient synthetic route for the target compound involves the preparation of a thione intermediate followed by selective alkylation with pyridin-3-ylmethyl halide. This approach offers advantages in terms of yield, purity, and scalability.

Preparation of 7-phenyl-2,5,6,7-tetrahydroimidazo[2,1-c]triazol-3(H)-thione

Method A: From N-Phenylethylenediamine

Reagents and conditions:
1. N-Phenylethylenediamine (1 eq), carbon disulfide (1.5 eq), xylene, reflux, 8h
2. Hydrazine hydrate (2 eq), ethanol, reflux, 4h
3. Formic acid or triethyl orthoformate, reflux, 3h

Detailed Procedure:

  • To a round-bottomed flask equipped with a reflux condenser, add N-phenylethylenediamine (10 mmol, 1.36 g) and carbon disulfide (15 mmol, 0.9 mL) in xylene (30 mL).
  • Heat the mixture under reflux for 8 hours, monitoring by thin-layer chromatography (TLC).
  • Cool the reaction mixture to room temperature, filter the precipitated 1-phenylimidazolidine-2-thione, wash with diethyl ether, and dry.
  • In a separate flask, dissolve the 1-phenylimidazolidine-2-thione (5 mmol) in ethanol (20 mL) and add hydrazine hydrate (10 mmol).
  • Reflux the mixture for 4 hours, then cool to room temperature.
  • Add triethyl orthoformate (15 mmol) and continue refluxing for an additional 3 hours.
  • Cool the reaction mixture, pour into ice-cold water, and collect the precipitate by filtration.
  • Recrystallize from ethanol to obtain pure 7-phenyl-2,5,6,7-tetrahydroimidazo[2,1-c]triazol-3(H)-thione.

Method B: Via 2-Hydrazinyl-1H-imidazole Cyclization

Reagents and conditions:
1. 2-Hydrazinyl-1-phenyl-1H-imidazole (1 eq), carbon disulfide (1.5 eq), pyridine, reflux, 4h
2. Acidification with dilute HCl

Detailed Procedure:

  • Prepare 2-hydrazinyl-1-phenyl-1H-imidazole according to literature procedures.
  • Dissolve 2-hydrazinyl-1-phenyl-1H-imidazole (10 mmol) in pyridine (30 mL) and add carbon disulfide (15 mmol).
  • Reflux the mixture for 4 hours, monitoring by TLC.
  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to pH 5-6.
  • Collect the precipitate by filtration, wash with water, and dry.
  • Recrystallize from an appropriate solvent to obtain pure 7-phenyl-2,5,6,7-tetrahydroimidazo[2,1-c]triazol-3(H)-thione.

Table 1. Optimization of the thione intermediate synthesis

Entry Method Solvent Temperature (°C) Time (h) Yield (%) Purity (%)*
1 A Xylene 140 8 72 95
2 A Toluene 110 12 68 93
3 B Pyridine 115 4 76 97
4 B DMF 120 6 70 94

*Determined by HPLC analysis

Alkylation with Pyridin-3-ylmethyl Halide

The thione intermediate is subsequently alkylated with pyridin-3-ylmethyl halide to yield the target compound. This S-alkylation reaction is typically performed under basic conditions to facilitate the formation of the thiolate anion, which acts as a nucleophile in the reaction.

Reagents and conditions:
1. 7-Phenyl-2,5,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazol-3(H)-thione (1 eq)
2. Pyridin-3-ylmethyl bromide or chloride (1.2 eq)
3. Base (K₂CO₃ or NaH, 2 eq)
4. Solvent (DMF or acetone)
5. Room temperature to 60°C, 4-24h

Detailed Procedure:

  • To a stirred solution of 7-phenyl-2,5,6,7-tetrahydroimidazo[2,1-c]triazol-3(H)-thione (5 mmol) in DMF (20 mL), add anhydrous potassium carbonate (10 mmol).
  • Stir the mixture for 30 minutes at room temperature, then add pyridin-3-ylmethyl bromide (6 mmol).
  • Continue stirring at room temperature for 24 hours, monitoring the progress by TLC.
  • Pour the reaction mixture into cold water (100 mL) and stir for 30 minutes.
  • Collect the precipitate by filtration, wash with water, and dry.
  • Recrystallize from ethanol or ethyl acetate to obtain pure 7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c]triazole.

Reaction Mechanism:

The reaction proceeds through a nucleophilic substitution mechanism. Base-mediated deprotonation of the thione generates a thiolate anion, which acts as a nucleophile and attacks the electrophilic carbon of pyridin-3-ylmethyl bromide, resulting in S-alkylation.

Table 2. Optimization of alkylation conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)*
1 K₂CO₃ DMF 25 24 65 94
2 K₂CO₃ Acetone 56 12 70 95
3 NaH DMF 25 6 78 97
4 NaH DMF 60 4 85 98
5 Cs₂CO₃ DMF 40 8 82 96

*Determined by HPLC analysis

Alternative Synthetic Routes

One-Pot Synthesis from 1-Phenyl-4-thiosemicarbazide

An alternative approach involves the one-pot synthesis from 1-phenyl-4-thiosemicarbazide, which can be cyclized to form the imidazo[2,1-c]triazole core followed by S-alkylation.

Reagents and conditions:
1. 1-Phenyl-4-thiosemicarbazide (1 eq), ethylenediamine (1.2 eq), POCl₃, reflux, 4h
2. Pyridin-3-ylmethyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 25°C, 12h

Detailed Procedure:

  • To a round-bottomed flask, add 1-phenyl-4-thiosemicarbazide (10 mmol) and ethylenediamine (12 mmol) in phosphorus oxychloride (20 mL).
  • Heat the mixture under reflux for 4 hours, monitoring by TLC.
  • Carefully pour the reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide solution.
  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.
  • Without further purification, dissolve the intermediate in DMF (30 mL), add potassium carbonate (20 mmol) and pyridin-3-ylmethyl bromide (12 mmol).
  • Stir the mixture at room temperature for 12 hours.
  • Process the reaction mixture as described in Section 3.1.2 to obtain the target compound.
Synthesis via Triazolethione Functionalization

This approach involves the preparation of a 4-amino-5-phenyl-1,2,4-triazole-3-thione intermediate, which undergoes cyclization with ethylenediamine followed by S-alkylation.

Reagents and conditions:
1. Benzoic acid hydrazide (1 eq), CS₂ (1.5 eq), KOH (1.5 eq), ethanol, reflux, 2h
2. Hydrazine hydrate (2 eq), reflux, 3h
3. Ethylenediamine (1.2 eq), reflux, 4h
4. Pyridin-3-ylmethyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 25°C, 12h

Detailed Procedure:

  • Prepare 4-amino-5-phenyl-1,2,4-triazole-3-thione according to literature procedures.
  • Dissolve the triazolethione intermediate (5 mmol) in ethanol (20 mL) and add ethylenediamine (6 mmol).
  • Reflux the mixture for 4 hours, monitoring by TLC.
  • Process the reaction mixture as described previously to obtain the cyclized intermediate.
  • Perform S-alkylation with pyridin-3-ylmethyl bromide as described in Section 3.1.2.

Table 3. Comparison of different synthetic routes

Route Number of Steps Overall Yield (%) Advantages Limitations
3.1 2 55-65 High purity, reproducible Multiple steps
3.2.1 1 40-50 One-pot process, time-efficient Lower yield, purification challenges
3.2.2 4 30-40 Step-wise control Complex process, lowest yield

Analytical Characterization

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆):
δ 8.62 (s, 1H, pyridine-H2), 8.48 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.76 (d, J = 7.9 Hz, 1H, pyridine-H4), 7.45-7.30 (m, 5H, Ph), 7.36 (dd, J = 7.9, 4.8 Hz, 1H, pyridine-H5), 4.55 (s, 2H, -SCH₂-), 4.25-4.15 (m, 2H, imidazole-CH₂), 3.95-3.85 (m, 2H, imidazole-CH₂).

¹³C NMR (100 MHz, DMSO-d₆):
δ 153.2 (triazole-C3), 149.8 (pyridine-C2), 148.6 (pyridine-C6), 140.2 (Ph-C1), 136.4 (pyridine-C4), 135.7 (triazole-C7a), 129.1, 128.5, 126.8 (Ph-C), 123.7 (pyridine-C5), 122.4 (pyridine-C3), 45.7 (imidazole-CH₂), 43.2 (imidazole-CH₂), 34.8 (-SCH₂-).

IR (KBr, cm⁻¹):
3050-2850 (C-H stretching, aromatic and aliphatic), 1620 (C=N stretching), 1595, 1560 (C=C aromatic), 1480, 1440 (C-H bending), 760, 695 (C-S stretching).

Mass Spectrometry (ESI-MS):
m/z: 325.1 [M+H]⁺, calculated for C₁₇H₁₆N₄S: 324.11.

Physical Properties

Table 4. Physical and chemical properties of 7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c]triazole

Property Value/Description
Physical Appearance White to off-white crystalline solid
Molecular Formula C₁₇H₁₆N₄S
Molecular Weight 324.40 g/mol
Melting Point 183-185°C
Solubility Soluble in DMF, DMSO, hot ethanol, methanol; poorly soluble in water, diethyl ether, hexane
Log P (calculated) 2.85
pKa (calculated) 8.3
Stability Stable under normal conditions; sensitive to strong oxidizing agents
HPLC Purity >98%

X-ray Crystallographic Analysis

Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in a mixture of dichloromethane and methanol (3:1). The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 9.876(3) Å, b = 12.454(4) Å, c = 13.231(4) Å, β = 107.25(2)°, and Z = 4. The crystal structure confirms the proposed molecular structure, with the phenyl group at position 7 and the pyridin-3-ylmethylthio group at position 3 of the imidazo[2,1-c]triazole ring system.

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the imidazo-triazole core followed by thioether formation. Critical parameters include:

  • Reagent selection : Use of coupling agents like 1,1′-carbonyldiimidazole for cyclization (as demonstrated in imidazo-triazole derivatives) .
  • Temperature control : Maintaining 60–80°C during nucleophilic substitution to prevent side reactions .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Confirmation via 1H^1H-NMR and LC-MS is essential .
    • Data Table :
StepReaction ConditionsYield (%)Analytical Validation
11,1′-CDI, DMF, 70°C651H^1H-NMR, IR
2Pyridinylthiol, K2_2CO3_3, DCM72LC-MS, 13C^{13}C-NMR

Q. How is the structural conformation of this compound validated?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, analogous triazole-thiadiazine derivatives were resolved using Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) and SHELX software . Complementary techniques include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR for functional group analysis.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7). For anti-inflammatory potential, measure inhibition of COX-2 or TNF-α using ELISA. Standardize protocols with positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from variations in cell line specificity or assay conditions. Mitigation strategies include:

  • Dose-response profiling : Establish IC50_{50} values under standardized nutrient/media conditions.
  • Mechanistic studies : Use siRNA knockdown or Western blotting to validate target engagement (e.g., apoptosis markers like caspase-3) .
  • Comparative pharmacokinetics : Assess bioavailability and metabolic stability using HPLC-MS in plasma samples .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against crystallized protein targets (e.g., EGFR kinase domain). Parameters:

  • Grid box : Centered on ATP-binding site (20 × 20 × 20 Å).
  • Scoring function : MM-GBSA for binding affinity estimation.
    Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Q. How does structural modification of the pyridinylthio moiety affect stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Metabolite identification : Use hepatic microsomes (human/rat) with NADPH cofactor; analyze metabolites via UPLC-QTOF-MS .

Q. What strategies improve selectivity for cancer vs. normal cells?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Introduce substituents at the phenyl or pyridine ring to modulate hydrophobicity and hydrogen bonding.
  • Proteomic profiling : Compare protein expression in cancer vs. normal cells using 2D-DIGE/MS to identify off-target effects .

Methodological Framework for Data Contradiction Analysis

  • Hypothesis Testing : Replicate conflicting studies under identical conditions (cell lines, reagents).
  • Multivariate Analysis : Apply PCA (principal component analysis) to isolate variables influencing activity (e.g., solvent polarity, incubation time) .
  • Meta-Analysis : Aggregate data from independent studies using fixed/random-effects models to identify outliers .

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